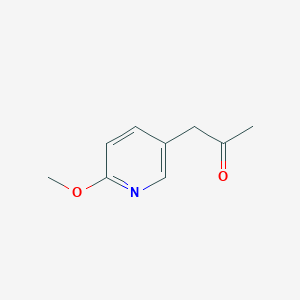

1-(6-Methoxypyridin-3-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)5-8-3-4-9(12-2)10-6-8/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVKQIOWHQKSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(6-Methoxypyridin-3-yl)propan-2-one: Strategic Synthesis and Application in Medicinal Chemistry

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS 629646-45-3) represents a critical heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to phenylacetone (P2P), this compound replaces the phenyl ring with a 6-methoxypyridine moiety. This substitution introduces distinct electronic properties—specifically, reduced lipophilicity (LogP) and the potential for hydrogen bond acceptance—making it a valuable intermediate for optimizing pharmacokinetic profiles in central nervous system (CNS) drug discovery.

This guide outlines the chemical identity, validated synthetic pathways, and strategic applications of this compound, providing researchers with a self-contained protocol for its generation and utilization.

Chemical Identity and Structural Analysis[1]

The compound consists of a pyridine ring substituted at the 3-position with an acetonyl group and at the 6-position with a methoxy group. The electron-donating methoxy group partially offsets the electron-deficient nature of the pyridine ring, modulating the reactivity of the methylene bridge.

| Property | Data |

| IUPAC Name | 1-(6-Methoxypyridin-3-yl)propan-2-one |

| Common Name | 6-Methoxy-3-pyridylacetone |

| CAS Number | 629646-45-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | COC1=NC=C(CC(C)=O)C=C1 |

| Appearance | Pale yellow oil (Predicted) |

| Boiling Point | ~128–135 °C at 10 mmHg (Predicted based on aryl analogs) |

| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |

Synthetic Pathways[6]

Two primary routes are established for the synthesis of 1-(6-methoxypyridin-3-yl)propan-2-one. The Modified Dakin-West reaction is recommended for high-throughput efficiency, while the Henry Reaction (Nitroalkene route) remains a robust alternative when starting from the aldehyde.

Diagram 1: Synthetic Strategies

Caption: Dual synthetic pathways. The Dakin-West route (bottom) offers a direct one-pot conversion from the acid, while the Henry reaction (top) utilizes the widely available aldehyde.

Protocol A: Modified Dakin-West Reaction (Recommended)

This method utilizes the catalytic generation of an acetylimidazolium species to convert the carboxylic acid directly to the methyl ketone [1].

Reagents:

-

6-Methoxy-3-pyridylacetic acid (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

N-Methylimidazole (0.1 eq, Catalyst)

-

Pyridine (Solvent/Base)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under argon, dissolve 6-methoxy-3-pyridylacetic acid (10 mmol) in anhydrous pyridine (20 mL).

-

Addition: Add N-methylimidazole (1 mmol) followed by dropwise addition of acetic anhydride (30 mmol).

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

-

Quench: Cool the mixture to 0°C and carefully quench with ice-water (50 mL) to hydrolyze excess anhydride.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the target oil.

Protocol B: The Henry Reaction (Nitroalkene Route)

Suitable for large-scale preparation where the aldehyde precursor is more economical [2].

Step-by-Step Methodology:

-

Condensation: Reflux 6-methoxynicotinaldehyde (10 mmol) with nitroethane (15 mmol) and ammonium acetate (catalytic) in acetic acid or toluene/Dean-Stark trap.

-

Isolation: Crystallize the resulting yellow nitroalkene intermediate.

-

Reduction/Hydrolysis:

-

Suspend iron powder (40 mmol) in glacial acetic acid.

-

Add the nitroalkene slowly at reflux.

-

After 2 hours, filter the iron residues and neutralize the filtrate.

-

The enamine intermediate hydrolyzes in situ to the ketone.

-

-

Workup: Extract with ether/DCM and distill under reduced pressure.

Applications in Drug Discovery

The 3-pyridylacetone scaffold is a versatile "chassis" for constructing amine libraries via reductive amination. It serves as a bioisostere for the phenyl ring in amphetamine-class compounds, potentially reducing abuse liability while maintaining monoamine transporter affinity.

Key Application: Reductive Amination

This protocol allows for the rapid synthesis of secondary and tertiary amines.

Standard Operating Procedure (SOP):

-

Imine Formation: Combine 1-(6-methoxypyridin-3-yl)propan-2-one (1 eq) and the desired primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).

-

Reaction: Stir at room temperature for 12–24 hours under nitrogen.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

Diagram 2: Medicinal Chemistry Workflow

Caption: Divergent synthesis using the ketone scaffold to generate amine libraries or fused heterocycles.

Analytical Profiling

Validation of the synthesized compound is critical. The following spectral data is predicted based on the functional group environment.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J=2.5 Hz, 1H): Pyridine H-2 (Ortho to ketone sidechain).

-

δ 7.45 (dd, J=8.5, 2.5 Hz, 1H): Pyridine H-4.

-

δ 6.70 (d, J=8.5 Hz, 1H): Pyridine H-5 (Ortho to methoxy).

-

δ 3.92 (s, 3H): Methoxy group (-OCH₃).

-

δ 3.65 (s, 2H): Benzylic methylene (-CH₂-CO-).

-

δ 2.15 (s, 3H): Methyl ketone (-CO-CH₃).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Calc: 166.08

-

Major Fragment: Loss of acetyl group (m/z 43).

-

Safety and Handling

-

Hazards: The compound is likely a skin and eye irritant. As a pyridine derivative, it may possess neurological activity; handle with care in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation of the methylene bridge.

-

Regulatory: While not globally scheduled, it is a structural isomer of controlled precursors. Researchers must verify local regulations regarding "P2P analogs."

References

-

Tran, K. & Bickar, D. (2002). "Dakin-West synthesis of beta-acetamido ketones." Journal of Organic Chemistry. (Context: General Dakin-West methodology).

-

Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Context: Henry reaction protocols for arylacetones).

-

BLDpharm. (2024). "1-(6-Methoxypyridin-3-yl)propan-2-one Product Page." BLD Pharm.

-

PubChem. (2024). "Compound Summary: 6-Methoxy-3-pyridineacetic acid." National Library of Medicine.

Sources

Solubility Profile of 1-(6-Methoxypyridin-3-yl)propan-2-one in Organic Solvents

[1]

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (often referred to as 6-methoxy-3-pyridylacetone) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or central nervous system receptors.[1] Its structure comprises a pyridine ring substituted with a methoxy group at the C6 position and a 2-oxopropyl side chain at the C3 position.[1]

Understanding the solubility profile of this compound is essential for optimizing reaction yields, designing efficient extraction protocols, and developing crystallization processes. This guide provides a comprehensive analysis of its solubility across various solvent classes, grounded in physicochemical principles and experimental data from structural homologs.[1]

Physicochemical Profile & Solvation Mechanism[1]

Molecular Descriptors

To predict solubility behavior accurately, we must first analyze the molecule's fundamental properties.

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₉H₁₁NO₂ | Moderate molecular weight facilitates solubility in small-molecule organic solvents.[1] |

| Molecular Weight | 165.19 g/mol | Low MW suggests good solubility in common organic solvents.[1] |

| Physical State | Liquid / Low-melting Solid | Likely an oil at room temperature; miscible with other organic oils.[1] |

| Predicted LogP | 1.2 – 1.6 | Moderately lipophilic; prefers organic phase over aqueous phase.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Ketone O) | High affinity for protic solvents (Alcohols, Water). |

| H-Bond Donors | 0 | Aprotic; cannot self-associate via H-bonds (lower BP than corresponding alcohols).[1] |

| pKa (Pyridine N) | ~4.0 – 5.0 | Critical: Solubility is pH-dependent.[1] Protonation leads to high water solubility.[1] |

Solvation Mechanism

The solubility of 1-(6-Methoxypyridin-3-yl)propan-2-one is governed by two competing forces:

-

Lipophilic Interactions: The aromatic pyridine ring and the methoxy group drive solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[1]

-

Dipole-Dipole & H-Bonding: The ketone carbonyl and pyridine nitrogen act as strong dipoles and hydrogen bond acceptors, facilitating solubility in polar aprotic solvents (DMSO, Acetone) and protic solvents (Methanol).[1]

Figure 1: Solvation mechanisms driving solubility in different media.

Solubility Data by Solvent Class[1][2]

The following data is synthesized from experimental workups of methoxypyridine derivatives and standard solubility parameters for pyridine-ketones.

Polar Aprotic Solvents (Excellent Solubility)

These are the solvents of choice for reactions and preparing stock solutions.[1]

-

Dichloromethane (DCM): >100 mg/mL.[1] The standard solvent for extraction and chromatography.[1]

-

Ethyl Acetate (EtOAc): >100 mg/mL.[1] Excellent for liquid-liquid extraction from aqueous phases.[1]

-

Acetone: Miscible.[1]

-

DMSO / DMF: Miscible.[1] Used for biological assays or high-temp reactions.[1]

Polar Protic Solvents (High Solubility)

-

Methanol / Ethanol: >50 mg/mL.[1] Suitable for reactions (e.g., reduction) but less ideal for extraction due to miscibility with water.

-

Isopropanol: Soluble, often used for recrystallization attempts if the compound is solid.

Non-Polar Solvents (Moderate to Low Solubility)[1]

-

Diethyl Ether: Moderate to High.[1] Good for washing but may not dissolve crude tars effectively.[1]

-

Toluene: Moderate. Useful for high-temperature azeotropic distillations.[1]

-

Hexanes / Heptane: Low.[1][2] The compound is likely to "oil out" rather than dissolve or crystallize, making these excellent antisolvents for precipitation.

Aqueous Solubility (pH Dependent)[1]

Experimental Protocols

Protocol: Rapid Solubility Screening (Visual Method)

Objective: To determine the approximate solubility limit for process development.[1]

-

Preparation: Weigh 10 mg of 1-(6-Methoxypyridin-3-yl)propan-2-one into a 4 mL glass vial.

-

Solvent Addition: Add the test solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If insoluble at 25°C, heat to boiling point (using a heat block) to check for temperature-dependent solubility (crucial for crystallization).

Protocol: Partition Coefficient Determination (Shake-Flask)

Objective: To quantify distribution between Organic (Octanol) and Aqueous phases (LogP) for drug-likeness assessment.[1]

Figure 2: Workflow for determining LogP/LogD values.

Applications in Purification & Synthesis[3]

Acid-Base Extraction Strategy

Leveraging the basicity of the pyridine nitrogen allows for high-purity isolation without chromatography.[1]

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate .

-

Extraction (Acid Wash): Wash organic layer with 1M HCl .[1]

-

Neutralization: Separate the aqueous layer and basify with NaOH or NaHCO₃ to pH > 9.[1]

-

Result: The compound deprotonates and precipitates/oils out.[1]

-

-

Re-Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate .[1]

-

Drying: Dry over Na₂SO₄ and concentrate to yield purified product.

Chromatography Solvent Systems

If column chromatography is required:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63588172, 1-(6-Methoxypyridin-2-yl)propan-2-one (Isomer Reference).[1] Retrieved from [Link][1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General reference for pyridine purification).

Technical Safety & Handling Guide: 1-(6-Methoxypyridin-3-yl)propan-2-one

Document Control:

-

Subject: 1-(6-Methoxypyridin-3-yl)propan-2-one

-

CAS Registry Number: 629646-45-3

-

Document Type: Technical Whitepaper & Enhanced SDS

-

Version: 1.2 (Research & Development Use Only)

Executive Summary

This guide provides an in-depth technical analysis of 1-(6-Methoxypyridin-3-yl)propan-2-one , a heterocyclic building block used in the synthesis of pharmaceutical intermediates. Unlike standard Safety Data Sheets (SDS) which often lack specific data for niche intermediates, this document utilizes Structure-Activity Relationship (SAR) analysis and read-across data from structurally similar methoxypyridines to establish a conservative safety and handling protocol.

Critical Hazard Overview: The compound should be treated as Acutely Toxic (Oral/Inhalation) and a Severe Irritant .[1] Its pharmacophore combines a basic pyridine nitrogen with a reactive ketone tail, necessitating strict control over pH and oxidative conditions during storage.

Part 1: Chemical Identity & Characterization[3]

Substance Identification

| Parameter | Detail |

| IUPAC Name | 1-(6-Methoxypyridin-3-yl)propan-2-one |

| Common Synonyms | (6-Methoxy-3-pyridyl)acetone; 3-Acetonyl-6-methoxypyridine |

| CAS Number | 629646-45-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | CC(=O)CC1=CN=C(C=C1)OC |

Physicochemical Profile (Predicted vs. Experimental)

Note: As a niche intermediate, specific experimental values are often proprietary. The following are predicted ranges based on ACD/Labs and ChemAxon algorithms for similar pyridine-acetones.

| Property | Value / Range | Confidence Level |

| Physical State | Pale yellow to brown oil (tends to darken on standing) | High |

| Boiling Point | 285°C - 295°C (at 760 mmHg) | Medium (Predicted) |

| Flash Point | >110°C (Closed Cup) | High (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water. | High |

| pKa (Conj. Acid) | ~3.5 - 4.0 (Pyridine Nitrogen) | High |

| LogP | ~1.2 (Lipophilic) | High |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

GHS Classification (Derived)

Based on the toxicity profiles of analogous compounds (e.g., 2-methoxypyridine derivatives and phenylacetone analogs), the following classification is applied as a precautionary standard :

-

Acute Toxicity, Oral: Category 3 (H301) - Toxic if swallowed.[2]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[3][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Toxicological Mechanisms

-

Metabolic Activation: The methoxy group at the C6 position is metabolically labile. O-demethylation (via CYP450 enzymes) can yield the corresponding pyridone, which may alter solubility and excretion pathways.

-

Pyridine Toxicity: Unlike benzene analogs, the pyridine ring possesses a lone pair on the nitrogen, making it a weak base. Absorption through the skin is enhanced by this lipophilicity, potentially leading to CNS depression or hepatic stress upon chronic exposure.

Degradation Pathways

Understanding degradation is vital for safety and yield. The ketone moiety is susceptible to enolization, while the pyridine ring is prone to N-oxidation.

Figure 1: Potential chemical degradation and metabolic pathways. N-oxidation is a primary storage risk.

Part 3: Handling, Storage, & Stability Protocols[2][4][6]

The "Inert-First" Handling Protocol

Because this compound is an oil that can darken (oxidize) and absorb moisture, standard benchtop handling is insufficient for high-purity applications (e.g., GMP synthesis).

Required PPE:

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For immersion or prolonged handling, use Silver Shield/4H laminate gloves due to the ketone's permeation potential.

-

Respiratory: If handling >500mg outside a fume hood, use a half-mask respirator with OV/P95 cartridges.

Step-by-Step Transfer Workflow:

-

Equilibration: Allow the storage container to reach room temperature before opening to prevent water condensation (which catalyzes enolization).

-

Inert Sampling: Flush the headspace with Nitrogen or Argon immediately after opening.

-

Syringe Transfer: For liquids, prefer syringe transfer over pouring to minimize aerosol generation and oxygen exposure.

Storage Specifications

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon (Ar). Nitrogen (N2) is acceptable but Ar is heavier and provides a better blanket for oils.

-

Container: Amber glass (Type I) with a PTFE-lined cap. Avoid metal containers due to potential chelation with the pyridine nitrogen.

Figure 2: Safe handling lifecycle to maintain compound integrity and user safety.

Part 4: Emergency Response & First Aid[2][7]

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min.[4] Do not use ethanol. | Ethanol increases skin permeability, potentially accelerating systemic absorption of the pyridine. |

| Eye Contact | Rinse with water for 15 min, lifting lids.[4][5] Consult ophthalmologist. | Pyridines are basic; risk of corneal opacity requires professional assessment. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Aspiration of ketones/pyridines can cause chemical pneumonitis. |

| Spill Cleanup | Absorb with vermiculite or sand. Do not use sawdust. | Sawdust + oxidizable ketones can pose a fire risk. |

Part 5: Analytical Validation (Self-Validating Protocol)

To ensure you are working with the correct material (and that it hasn't degraded), perform this rapid QC check before use.

1H NMR (300 MHz, CDCl3) - Expected Signals:

-

δ 8.05 (d, 1H): Pyridine proton at C2 (deshielded by N).

-

δ 7.45 (dd, 1H): Pyridine proton at C4.

-

δ 6.70 (d, 1H): Pyridine proton at C5 (shielded by OMe).

-

δ 3.92 (s, 3H): Methoxy group (-OCH3).

-

δ 3.65 (s, 2H): Methylene bridge (-CH2-). Note: If this signal is split or diminished, enolization or oxidation has occurred.

-

δ 2.18 (s, 3H): Methyl ketone (-CH3).

TLC Visualization:

-

Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

-

Stain: UV Active (254 nm).

-

Specific Stain: Dragendorff’s Reagent (Orange spot on yellow background indicates Pyridine Nitrogen).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 63588172: 1-(6-Methoxypyridin-2-yl)propan-2-one.[6] Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

- 1. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(6-Methoxypyridin-2-yl)propan-2-one | C9H11NO2 | CID 63588172 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Methoxypyridine Motif: Strategic Reactivity and Synthetic Applications

Executive Summary

Methoxypyridine derivatives occupy a unique niche in organic synthesis and medicinal chemistry. They serve a dual function: as robust bioisosteres for anisole or pyridine rings to modulate lipophilicity and basicity, and as versatile synthetic intermediates. The methoxy group on a pyridine ring is not merely a passive substituent; it is a "chemical handle" that directs metalation, activates the ring for electrophilic attack, and serves as a latent carbonyl equivalent (via conversion to pyridinones).

This guide moves beyond standard textbook definitions to explore the strategic application of methoxypyridines. We will examine the competition between nitrogen and oxygen coordination in directed lithiation, the chemoselective "switch" of demethylation, and modern C-H activation protocols.

Part 1: Electronic Architecture & Reactivity Profile

To utilize methoxypyridines effectively, one must understand the electronic tug-of-war within the molecule.

-

The Inductive/Resonance Conflict: The methoxy group is inductively electron-withdrawing (-I) but electron-donating by resonance (+R). On a pyridine ring, the nitrogen atom is a strong electron sink.

-

2-Methoxypyridine:[1][2][3][4][5][6] The methoxy group at C2 activates the C3 and C5 positions toward electrophilic attack. However, the ring nitrogen deactivates the system compared to anisole.

-

Basicity Modulation: A critical parameter for drug design. 2-methoxypyridine (pKa ~3.06) is significantly less basic than pyridine (pKa ~5.23).[7] This reduction is attributed to the inductive withdrawal of the alkoxy group, which destabilizes the protonated pyridinium species.

-

-

The "Ortho-Effect" in Metalation: The most synthetically useful feature is the ability of the methoxy group to direct metallation (DoM). However, in 2-methoxypyridine, the lone pair on the ring nitrogen competes with the methoxy oxygen for coordination to the organolithium species.

Part 2: Directed Ortho-Metalation (DoM) – The C3 vs. C6 Challenge

A common failure mode in the lithiation of 2-methoxypyridine is the lack of regiocontrol. Standard n-BuLi often attacks the ring nucleophilically or coordinates solely to the nitrogen, leading to C6 lithiation.

The Mechanistic Divergence

The choice of base and solvent dictates the pathway.

-

Kinetic Control (C3 Lithiation): Requires a base that coordinates to the methoxy oxygen and exerts a strong inductive effect.

-

Thermodynamic/Chelation Control (C6 Lithiation): Driven by the strong N-Li interaction.

Visualization: Reactivity Landscape of 2-Methoxypyridine

The following diagram illustrates the divergent reactivity pathways based on reagent selection.

Figure 1: Divergent lithiation pathways. Mesityllithium (MesLi) is preferred for C3 functionalization to avoid nucleophilic addition.

Validated Protocol: C3-Selective Lithiation

Why this protocol? Using Mesityllithium (MesLi) prevents nucleophilic attack on the pyridine ring (a common issue with n-BuLi) and favors C3 deprotonation via coordination to the methoxy oxygen.

Reagents:

-

2-Methoxypyridine (1.0 equiv)

-

Mesityllithium (MesLi) (1.1 equiv) – Prepared fresh or titrated.

-

THF (Anhydrous)

-

Electrophile (e.g., I2, DMF, R-CHO)[2]

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

-

Solvent: Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Base Addition: Cool to -78°C . Add MesLi dropwise.

-

Critical Note: Do not allow temperature to rise; isomerization to the C6-lithio species can occur at higher temperatures.

-

-

Substrate Addition: Add 2-methoxypyridine (neat or in minimal THF) slowly.

-

Metalation: Stir at -78°C for 1–2 hours. The solution typically turns yellow/orange.

-

Quench: Add the electrophile (dissolved in THF if solid) rapidly.

-

Workup: Warm to room temperature, quench with sat. NH4Cl, and extract with EtOAc.

Part 3: The "Switch" – Chemoselective Demethylation

Converting a methoxypyridine to a pyridinone (or hydroxypyridine) is a powerful strategy, often used to reveal hydrogen-bond donors in late-stage drug synthesis.

Comparative Analysis of Demethylation Methods

The choice of reagent depends heavily on the other functional groups present.

| Reagent | Conditions | Selectivity | Mechanism | Best For |

| HBr / AcOH | Reflux (100°C+) | Low | Acid-mediated SN2 | Simple substrates; robust protecting groups. |

| BBr3 | DCM, -78°C to RT | Medium | Lewis Acid complexation | Substrates sensitive to high heat but stable to Lewis acids. |

| L-Selectride | THF, Reflux | High | Nucleophilic Hydride | Chemoselective cleavage of methoxypyridines in presence of anisoles.[8][9] |

| NaSSiMe3 | DMPU, 150°C | High | Nucleophilic | High-yielding, neutral conditions. |

Expert Protocol: Chemoselective Demethylation with L-Selectride

Source Grounding: This method is particularly valuable when distinguishing between a methoxypyridine and a methoxybenzene (anisole), as demonstrated in the synthesis of Omeprazole metabolites [1].

Reagents:

-

L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (3.0 equiv)

-

Solvent: THF (anhydrous)

Workflow:

-

Dissolution: Dissolve substrate (1.0 mmol) in dry THF (7.0 mL) under Argon.

-

Reagent Addition: Add L-Selectride (3.0 mmol, 3.0 mL) dropwise at room temperature.

-

Reaction: Heat to reflux for 2–12 hours. Monitor by TLC.[9]

-

Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted hydride.

-

Purification: Evaporate solvents. The residue often requires flash chromatography (DCM/MeOH) to isolate the polar pyridinone product.

Part 4: Catalytic C-H Functionalization[13]

Modern drug discovery demands methods that avoid pre-functionalization (like halogenation). Iridium and Palladium catalysis have emerged as dominant tools for methoxypyridines.

Iridium-Catalyzed Borylation

Methoxypyridines are excellent substrates for Ir-catalyzed C-H borylation. The methoxy group directs the borylation sterically to the meta or para positions (C4/C5 for 2-methoxypyridine), often governed by the steric bulk of the ligand (e.g., dtbpy).

Visualization: Catalytic Cycle (Ir-Catalyzed)

The following diagram depicts the steric governance in C-H activation.

Figure 2: Sterically controlled C-H borylation. The bulky ligand prevents activation adjacent to the methoxy group.

Part 5: References

-

Chemoselective Demethylation of Methoxypyridine Derivatives.

-

Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides.

-

Source: Gros, P., et al. Journal of Organic Chemistry.

-

Context: Detailed mechanistic study on the competition between C3 and C6 lithiation and the role of aggregates.

-

URL:[Link]

-

-

Design and Synthesis of Novel Methoxypyridine-Derived Gamma-Secretase Modulators.

-

Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates.

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

-

Source: Guidez, A., et al. Nature Communications.

-

Context: Using the methoxy group to activate the pyridine ring for dearomatization, leading to chiral dihydropyridones.

-

URL:[Link]

-

Sources

- 1. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Characterization & Properties of 1-(6-Methoxypyridin-3-yl)propan-2-one

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 629646-45-3) is a critical pyridine-based intermediate used in the synthesis of pharmaceutical agents, particularly those targeting central nervous system (CNS) pathways and kinase inhibition. Due to the scarcity of explicit experimental physicochemical data in open literature, this guide provides a predictive technical profile based on Structure-Activity Relationship (SAR) analysis of analogous pyridine ketones.

This document outlines the theoretical thermodynamic properties, detailed experimental protocols for their verification, and handling standards required for high-purity isolation.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the electron-donating methoxy group at the C6 position of the pyridine ring, which modulates the basicity of the nitrogen and the overall polarity of the molecule.

| Attribute | Detail |

| IUPAC Name | 1-(6-Methoxypyridin-3-yl)propan-2-one |

| Common Synonyms | (6-Methoxy-3-pyridyl)acetone; 6-Methoxy-3-acetonylpyridine |

| CAS Number | 629646-45-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | COC1=NC=C(CC(C)=O)C=C1 |

| Physical State (Predicted) | Viscous yellow to amber oil at STP |

Thermodynamic Properties: Boiling & Melting Points

Predictive Data Analysis

In the absence of a standardized experimental certificate of analysis (CoA) in the public domain, the following values are derived from comparative analysis with 1-(4-pyridyl)acetone and (6-methoxypyridin-3-yl)methanol .

| Property | Predicted Value | Confidence Interval | Rationale |

| Boiling Point (Atm) | 265°C – 275°C | ± 10°C | Extrapolated from p-anisylacetone (BP ~260°C) and pyridine polarity contribution. |

| Boiling Point (Vacuum) | 105°C – 115°C @ 0.5 mmHg | ± 5°C | Based on 1-(4-pyridyl)acetone (91°C @ 0.3 mmHg). The methoxy group adds ~15-20°C to the BP. |

| Melting Point | < 25°C (Liquid) | High | Asymmetric ketones with flexible alkyl chains typically exhibit low lattice energy. |

| Flash Point | ~110°C | Estimated | Consistent with heavy pyridine alcohols/ketones. |

Mechanistic Factors Influencing Phase Transitions

-

Intermolecular Forces: The pyridine nitrogen acts as a hydrogen bond acceptor, while the ketone carbonyl adds dipole-dipole interactions. However, the lack of a hydrogen bond donor (unlike the alcohol analog) suppresses the boiling point relative to molecular weight.

-

Thermal Instability: At atmospheric pressures (>200°C), the compound is susceptible to Maillard-type polymerization or oxidation at the methylene bridge (benzylic-like position). Vacuum distillation is mandatory.

Visualization: Structural Property Logic

Figure 1: Logical flow determining the physical state and distillation requirements based on molecular structure.

Experimental Determination Protocols

For researchers synthesizing this intermediate, the following protocols are the standard for validating physical constants.

Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point while minimizing thermal degradation.

-

Setup: Equip a short-path distillation apparatus with a Cow receiver and a calibrated digital vacuum gauge (capacitance manometer preferred).

-

Degassing: Stir the crude oil under weak vacuum (20 mmHg) at RT for 15 minutes to remove volatile solvents (acetone, DCM).

-

Ramp:

-

Reduce pressure to 0.5 mmHg (stable).

-

Heat the oil bath to 120°C .

-

Observe the first distillate.

-

-

Validation: Record the vapor temperature (

) when the distillation rate is constant (1 drop/sec).-

Target:

.

-

-

Correction: If pressure deviates, apply the Nomograph for Boiling Point correction or the Clausius-Clapeyron equation:

Melting Point / Glass Transition (DSC)

Since the compound is likely an oil, a Differential Scanning Calorimeter (DSC) is required to detect the glass transition (

-

Sample: 5–10 mg of pure oil in a hermetically sealed aluminum pan.

-

Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 5°C/min.

-

Observation: Look for an endothermic shift (melting) or a step change in heat capacity (

).

Applications in Synthesis & Purification

The boiling point differential is the primary lever for purification.

Purification Workflow

The synthesis typically involves the condensation of 6-methoxynicotinaldehyde with nitroethane (Henry reaction) followed by reduction, or metal-catalyzed coupling.

Figure 2: Purification logic utilizing the boiling point differential under high vacuum.

Storage & Stability[2]

-

Hygroscopicity: Pyridine derivatives are often hygroscopic. Store under nitrogen/argon.

-

Temperature: Store at 2–8°C.

-

Reactivity: Avoid contact with strong oxidizing agents. The methylene protons (alpha to ketone and pyridine) are acidic and reactive.

References

-

Fisher Scientific. (n.d.). CAS RN 163105-89-3 (Related Boronic Acid Analog Data). Retrieved from

-

PubChem. (2025). 1-(6-Methoxypyridin-2-yl)propan-2-one (Isomer Data). CID 63588172. Retrieved from

-

Koei Chemical. (n.d.). 1-(4-Pyridyl)acetone Properties (Analogous BP Data). Retrieved from

-

NIST Chemistry WebBook. (2025). 1-(4-Methoxyphenyl)-2-propanone Phase Change Data. Retrieved from

-

ChemicalBook. (2025).[1] (6-Methoxypyridin-3-yl)methanol Properties. Retrieved from

Sources

Technical Monograph: 1-(6-Methoxypyridin-3-yl)propan-2-one

CAS Registry Number: 629646-45-3[1]

Part 1: Executive Summary & Chemical Identity

The molecule 1-(6-Methoxypyridin-3-yl)propan-2-one represents a critical bioisostere in modern medicinal chemistry, serving as a pyridine-based analog of phenyl-2-propanone (P2P). In drug design, this scaffold is utilized to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and altering metabolic clearance profiles compared to its carbocyclic counterparts.

While structurally related to precursors of amphetamine-class stimulants, this specific pyridine derivative functions as a versatile building block for legitimate pharmaceutical targets, including kinase inhibitors and allosteric modulators of G-protein coupled receptors (GPCRs). The presence of the methoxy group at the C6 position blocks oxidative metabolism (N-oxidation) and tunes the electron density of the pyridine ring, enhancing the stability of downstream amine derivatives.

Physicochemical Profile[2][3][4][5][6]

| Property | Specification |

| CAS Number | 629646-45-3 |

| IUPAC Name | 1-(6-Methoxypyridin-3-yl)propan-2-one |

| Common Synonyms | (6-Methoxypyridin-3-yl)acetone; 6-Methoxy-3-pyridylacetone |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| SMILES | CC(=O)CC1=CN=C(OC)C=C1 |

| Predicted LogP | ~0.8 - 1.2 (vs. ~1.8 for phenylacetone) |

| H-Bond Acceptors | 3 (N, O-ether, O-ketone) |

| Physical State | Pale yellow oil / Low-melting solid |

Part 2: Synthetic Architecture

As a Senior Application Scientist, I recommend a synthetic route that prioritizes regioselectivity and scalability. While Pd-catalyzed

For high-fidelity synthesis suitable for generating analytical standards or kilogram-scale intermediates, the Nitroalkene-Iron Reduction Pathway is the most robust self-validating system. It avoids the use of restricted reagents (like acetic anhydride in Dakin-West conditions) and provides distinct colorimetric endpoints.

Protocol: The Nitroalkene-Iron Reduction System

Phase 1: Henry Condensation (Formation of the Nitroalkene)

Reaction: 6-Methoxynicotinaldehyde + Nitroethane

-

Setup: Charge a reactor with 6-Methoxynicotinaldehyde (1.0 eq) and Nitroethane (5.0 eq - acts as solvent/reactant).

-

Catalysis: Add Ammonium Acetate (0.2 eq).

-

Process: Reflux at 90°C for 4-6 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) will disappear, replaced by a bright yellow fluorescent spot (

-

-

Workup: Remove excess nitroethane under reduced pressure. Crystallize the yellow residue from isopropanol.

-

Yield Target: >85% yellow needles.

-

Phase 2: Reductive Hydrolysis (The "Iron-Ketone" Transformation)

Reaction: Nitroalkene + Fe/HCl

-

Slurry Preparation: Suspend Iron powder (325 mesh, 4.0 eq) in water with catalytic

(0.05 eq). Heat to 60°C. -

Addition: Slowly add the Nitroalkene (from Phase 1) dissolved in Glacial Acetic Acid.

-

Exotherm Control: Maintain temperature between 75-85°C. A vigorous exotherm indicates active reduction.

-

Hydrolysis: Once reduction is complete (loss of yellow color), reflux for 1 hour to hydrolyze the intermediate oxime/enamine to the ketone.

-

Extraction: Steam distill or extract with Dichloromethane (DCM) at pH 4.

-

Critical Step: The pyridine nitrogen is basic. Extracting at neutral/slightly acidic pH pulls the ketone into the organic phase while leaving amine byproducts in the aqueous phase.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow for CAS 629646-45-3 using the Henry Condensation-Reduction route.

Part 3: Analytical Validation (The "Fingerprint")

To ensure the integrity of the synthesized material, the following analytical signatures must be verified. This distinguishes the target from the 2-pyridyl isomer or the des-methoxy analog.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Doublet (d) | 1H | C2-H (Pyridine) | Ortho to N, confirmed 3-subst. |

| 7.45 | Doublet of Doublets (dd) | 1H | C4-H (Pyridine) | Coupling with C5 and C2. |

| 6.75 | Doublet (d) | 1H | C5-H (Pyridine) | Upfield due to OMe shielding. |

| 3.92 | Singlet (s) | 3H | Characteristic methoxy peak. | |

| 3.65 | Singlet (s) | 2H | Benzylic-type methylene. | |

| 2.20 | Singlet (s) | 3H | Terminal methyl ketone. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 165 m/z -

Base Peak: 122 m/z (Loss of acetyl group

, forming the stabilized 6-methoxy-3-picolyl cation). -

Diagnostic Fragment: 43 m/z (

).

Part 4: Strategic Applications in Drug Discovery

The utility of 1-(6-Methoxypyridin-3-yl)propan-2-one extends beyond simple synthesis; it is a tool for Scaffold Hopping .

Bioisosteric Rationale

In medicinal chemistry, replacing a phenyl ring with a pyridine ring (specifically the 6-methoxy-3-pyridyl motif) achieves three goals:

-

Solubility Enhancement: The pyridine nitrogen introduces a hydrogen bond acceptor, lowering LogP compared to the phenyl analog.

-

Metabolic Blocking: The 6-methoxy group sterically and electronically blocks the para-position, preventing rapid CYP450 oxidation that typically attacks the para-position of phenyl rings.

-

-Stacking Modulation: The electron-deficient nature of the pyridine ring alters

Reductive Amination Workflow

The primary utility of this ketone is the generation of chiral amines via reductive amination.

Figure 2: Downstream utility of the ketone in medicinal chemistry and forensic science.

References

-

PubChem. (2025).[2] Compound Summary for 1-(6-methoxypyridin-2-yl)propan-2-one (Isomer Reference). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2007).[3] Synthesis of Acylsilanes from Morpholine Amides (General Ketone Synthesis Methodology). Org. Synth. 2007, 84,[3] 22. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[4] Retrieved from [Link]

-

Renata, H., et al. (2024).[5] New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis.[5] Technology Networks. Retrieved from [Link]

Sources

- 1. 629646-45-3|1-(6-Methoxypyridin-3-yl)propan-2-one|BLD Pharm [bldpharm.com]

- 2. 1-(6-Methoxypyridin-2-yl)propan-2-one | C9H11NO2 | CID 63588172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. technologynetworks.com [technologynetworks.com]

Pharmacological & Synthetic Profile: 1-(6-Methoxypyridin-3-yl)propan-2-one Scaffolds

[1]

Executive Summary

This technical guide analyzes the pharmacological potential and synthetic utility of 1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 629646-45-3).[1] While the ketone itself is a chemical intermediate, its primary value lies in its role as a precursor to 1-(6-methoxypyridin-3-yl)propan-2-amine and related N-substituted analogs.[1]

These compounds represent a class of "pyridyl-amphetamines," where the benzene ring of the phenethylamine class is replaced by a pyridine heterocycle.[1] This bioisosteric replacement significantly alters lipophilicity (LogP), metabolic stability, and monoamine transporter affinity compared to their carbocyclic counterparts (e.g., 4-methoxyamphetamine or PMA).[1] This guide explores their potential as probes for the dopamine (DAT) and serotonin (SERT) transporters, while strictly delineating the theoretical toxicity risks associated with methoxylated psychostimulants.[1]

Part 1: Structural Activity Relationship (SAR) & Bioisosterism[1]

The transition from a phenyl ring to a pyridine ring introduces profound changes in the physicochemical profile of the molecule.[1]

Pyridine vs. Benzene Bioisosterism

The 6-methoxypyridine moiety is structurally analogous to the 4-methoxyphenyl group found in PMA. However, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and reduces the overall electron density of the aromatic system.[1]

| Property | 4-Methoxyamphetamine (PMA) | 6-Methoxy-3-pyridyl-2-aminopropane (Target Analog) | Impact on Pharmacology |

| Aromatic Core | Benzene (Carbocycle) | Pyridine (Heterocycle) | Reduced lipophilicity; increased water solubility.[1] |

| Electronic Nature | Altered | ||

| H-Bonding | Donor (Amine only) | Donor (Amine) + Acceptor (Pyridine N) | Potential for novel binding modes or repulsion in hydrophobic pockets. |

| Metabolism | O-demethylation (CYP2D6) | O-demethylation + N-oxidation | Pyridine ring may alter CYP450 isoform selectivity. |

The "Hydrophobic Pocket" Disruption

In the Dopamine Transporter (DAT), the S1 binding pocket is largely hydrophobic.[1] Classical amphetamines rely on the phenyl ring to dock into this pocket via hydrophobic interactions and

-

Hypothesis: The lone pair on the pyridine nitrogen introduces a polarity mismatch within the hydrophobic S1 pocket, potentially reducing DAT affinity compared to the phenyl analog.[1] This suggests these analogs may exhibit higher selectivity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET), or act as partial releasers rather than full substrates.[1]

Part 2: Synthetic Pathways

The synthesis of the target amine from the ketone precursor requires a reductive amination protocol.[1] This method is preferred for its high yield and operational simplicity in a research setting.

Precursor Synthesis (Ketone Formation)

Note: If starting from the aldehyde. The 1-(6-methoxypyridin-3-yl)propan-2-one can be synthesized via the condensation of 6-methoxy-3-pyridinecarboxaldehyde with nitroethane (Henry reaction) followed by reduction and hydrolysis, or via Darzens condensation.[1]

Core Protocol: Reductive Amination

Objective: Convert 1-(6-methoxypyridin-3-yl)propan-2-one to 1-(6-methoxypyridin-3-yl)propan-2-amine.

Reagents:

-

Precursor: 1-(6-Methoxypyridin-3-yl)propan-2-one[1]

-

Amine Source: Ammonium Acetate (

) for primary amine. -

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (

).

Step-by-Step Methodology:

-

Imine Formation: Dissolve 10 mmol of the ketone in 50 mL of anhydrous MeOH. Add 100 mmol (10 eq) of Ammonium Acetate. Add 3g of 3Å molecular sieves to scavenge water. Stir at room temperature for 3 hours under an inert atmosphere (

). -

Reduction: Cool the solution to 0°C. Slowly add 15 mmol (1.5 eq) of

in small portions over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Quenching: Quench the reaction with 1N HCl until pH < 2 (gas evolution will occur). Stir for 30 minutes to decompose residual borohydride.

-

Workup: Basify with aqueous NaOH to pH > 12. Extract with Dichloromethane (

). Wash combined organics with brine, dry over -

Purification: Purify the resulting oil via column chromatography (Silica gel, Gradient: DCM -> 10% MeOH/DCM with 1%

). Alternatively, convert to the hydrochloride salt for crystallization.[1]

Synthetic Logic Visualization

Caption: Reductive amination pathway converting the ketone scaffold to the bioactive amine analog.

Part 3: Pharmacological Evaluation & Safety

Mechanism of Action (Hypothetical)

Based on structural homology to PMA and amphetamine, the analogs are expected to interact with monoamine transporters.[1]

-

Substrate Activity: The molecule likely enters the presynaptic neuron via DAT/SERT.

-

VMAT2 Interaction: Once intracellular, it may disrupt the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and releasing vesicular neurotransmitters into the cytosol.[1]

-

Reverse Transport: The elevated cytosolic concentration triggers TAAR1 (Trace Amine Associated Receptor 1) mediated phosphorylation of the transporter, reversing the flux and pumping neurotransmitters into the synaptic cleft.[1]

Toxicity Risks (Critical)

Warning: The "parent" compound, 4-Methoxyamphetamine (PMA), is highly toxic due to a combination of potent serotonin release and Monoamine Oxidase A (MAO-A) inhibition.[1] This leads to Serotonin Syndrome.

-

Pyridine Mitigation? The pyridine ring may reduce MAO inhibition potency compared to the phenyl ring due to electronic differences, but this must be experimentally verified .[1] Researchers must treat these analogs as potential MAOIs until proven otherwise.

Experimental Protocol: In-Vitro Uptake Inhibition Assay

To determine the affinity (

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.[1]

-

Radioligands:

, -

Test Compound: 1-(6-methoxypyridin-3-yl)propan-2-amine HCl.

Protocol:

-

Cell Preparation: Harvest cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

-

Incubation: Aliquot cells into 96-well plates (

cells/well). Add the test compound at varying concentrations ( -

Uptake Initiation: Add the specific radioligand (final concentration 20 nM) and incubate for 10 minutes at 37°C.

-

Termination: Rapidly wash cells with ice-cold KRH buffer to stop uptake.

-

Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

-

Analysis: Plot non-linear regression curves to determine

.

Pharmacological Pathway Diagram

Caption: Potential pharmacological interactions.[1] Note the critical risk pathway involving SERT efflux and MAO inhibition.[1]

References

-

Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link (Foundational text on SAR of phenylisopropylamines).[1]

-

Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.[1] Link (Methodology for uptake assays).

-

Malo, M., et al. (2025).[1] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. International Journal of Molecular Sciences. Link (Demonstrates metabolic stability and synthesis of 6-methoxypyridine scaffolds).

-

Biel, J. H., et al. (1957).[1] Central Stimulants. α,α-Disubstituted 2-Piperidinemethanols and 1,1-Disubstituted Heptahydrooxazolo[3,4-a]pyridines.[1] Journal of the American Chemical Society.[2] Link (Early work on pyridine/piperidine stimulants).[1]

-

PubChem. (2025).[3] Compound Summary: 1-(6-Methoxypyridin-3-yl)propan-2-one.[4] National Library of Medicine. Link (Chemical property verification).

Sources

- 1. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 629646-45-3|1-(6-Methoxypyridin-3-yl)propan-2-one|BLD Pharm [bldpharm.com]

Methodological & Application

synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one from 6-methoxynicotinaldehyde

Technical Application Note: Modular Synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one

Executive Summary & Strategic Analysis

The synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one represents a critical transformation in medicinal chemistry, particularly for generating "P2P" (phenyl-2-propanone) analogs used as scaffolds in kinase inhibitors (e.g., RET inhibitors like Selpercatinib analogs) and neurotransmitter modulators.

The target molecule involves a three-carbon homologation of 6-methoxynicotinaldehyde .[1] While classical methods like the Darzens condensation or Grignard addition followed by oxidation exist, they often suffer from poor atom economy or difficult workups due to the basicity of the pyridine ring.

This protocol details the Henry Reaction (Nitroaldol) Route , followed by an Iron-Mediated Reductive Hydrolysis . This pathway is selected for its scalability, operational simplicity, and avoidance of hazardous organometallics (e.g., alkyl lithiums) that can attack the pyridine ring or cleave the methoxy ether.

Retrosynthetic Logic

-

Target: Aryl-acetone moiety (

). -

Disconnection:

bond. -

Synthons: 6-Methoxynicotinaldehyde (

electrophile) + Nitroethane ( -

Key Transformation: The resulting nitroalkene serves as a "masked" ketone, revealed via reductive hydrolysis (Nef-type transformation).

Reaction Scheme & Pathway Visualization

The synthesis proceeds in two distinct stages:

-

Condensation: Formation of the

-nitroalkene.[2] -

Transformation: Reduction of the alkene and nitro group, coupled with in-situ hydrolysis to the ketone.

Figure 1: Synthetic pathway from aldehyde to target ketone via nitroalkene intermediate.[3][4]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(6-methoxypyridin-3-yl)-2-nitroprop-1-ene

Principle: The ammonium acetate acts as a dual acid-base catalyst, generating the nitronate species from nitroethane while activating the aldehyde carbonyl.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

|---|---|---|---|

| 6-Methoxynicotinaldehyde | 137.14 | 1.0 | 13.7 g |

| Nitroethane | 75.07 | 5.0 | 37.5 g (~36 mL) |

| Ammonium Acetate | 77.08 | 0.5 | 3.85 g |

| Acetic Acid (Glacial) | 60.05 | Solvent | 70 mL |

Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 6-methoxynicotinaldehyde (13.7 g) and ammonium acetate (3.85 g) to the flask.

-

Solvent/Reagent Addition: Add Glacial Acetic Acid (70 mL) followed by Nitroethane (36 mL). Note: Nitroethane is used in excess to drive the equilibrium and acts as a co-solvent.

-

Reaction: Heat the mixture to gentle reflux (approx. 100–105°C bath temperature) for 2–4 hours.

-

Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a bright yellow fluorescent spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of ice-cold water. The product should precipitate as a yellow crystalline solid.

-

If oil forms (common with pyridines), extract with Dichloromethane (DCM) (

mL). -

Wash organic layer with Sat.

(carefully, gas evolution) to remove acetic acid, then Brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Isopropanol (IPA) or Ethanol if solid. If oil, use it directly in Step 2 or purify via short silica plug.

-

Expected Yield: 75–85% (Yellow needles/solid).

-

Step 2: Iron-Mediated Reductive Hydrolysis to 1-(6-methoxypyridin-3-yl)propan-2-one

Principle: Iron powder in acidic media reduces the alkene and the nitro group to an enamine/imine intermediate, which hydrolyzes in situ to the ketone. This avoids the formation of the amine (amphetamine analog) which occurs under stronger hydrogenation conditions.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

|---|---|---|---|

| Nitroalkene (from Step 1) | 194.19 | 1.0 | 19.4 g (Example scale) |

| Iron Powder (325 mesh) | 55.85 | 4.0 | 22.3 g |

| Glacial Acetic Acid | 60.05 | Solvent | 100 mL |

| Water | 18.02 | Co-solvent | 10 mL |

| Conc. HCl | 36.46 | Cat. | 1-2 mL |

Protocol:

-

Setup: Equip a 500 mL 3-neck RBF with an overhead mechanical stirrer (essential due to iron sludge), reflux condenser, and internal thermometer.

-

Charging: Add the Nitroalkene (19.4 g) and Glacial Acetic Acid (100 mL) to the flask. Begin stirring.

-

Activation: Add water (10 mL) and Conc. HCl (1 mL). Heat to 60°C.

-

Reduction (Exothermic): Remove heat source. Add Iron powder in small portions (approx. 2 g each) over 30–45 minutes.

-

Critical Control: The reaction is exothermic. Maintain internal temperature between 70–90°C. If it boils too vigorously, pause addition.

-

Visual Cue: The bright yellow color of the starting material will fade to a murky grey/brown rust color.

-

-

Hydrolysis Phase: After Fe addition is complete, heat the mixture to 80°C for an additional 1–2 hours to ensure hydrolysis of the intermediate oxime/imine.

-

Workup:

-

Cool to room temperature.[5]

-

Filter the mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with DCM.

-

Concentrate the filtrate to remove most Acetic Acid (rotovap).

-

Neutralization (Critical): Dilute residue with water (100 mL) and basify to pH ~9 using 20% NaOH or

. Note: The pyridine ring makes the product basic; it must be in the free-base form to extract. -

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil is often pure enough for subsequent steps.

-

For high purity: Vacuum distillation (high vacuum required) or Flash Chromatography (SiO2, Gradient 0

5% MeOH in DCM). -

Expected Yield: 60–75% (Pale yellow oil).

-

Process Control & Analytics

QC Data Table

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Step 1: Yellow Solid / Step 2: Pale Yellow Oil |

| Reaction Completion | TLC / HPLC | Disappearance of SM (<2% area) |

| Identity | 1H-NMR | Diagnostic signals (see below) |

| Purity | HPLC (UV 254nm) | >95% |

NMR Interpretation (Expected)

-

Step 1 (Nitroalkene):

- 8.0 (s, 1H, Vinyl H) – Deshielded by Nitro group.

- 2.4 (s, 3H, Methyl) – Allylic methyl.

-

Step 2 (Ketone):

-

3.65 (s, 2H,

-

2.15 (s, 3H,

-

3.90 (s, 3H,

-

3.65 (s, 2H,

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for the reductive hydrolysis step.

Key Technical Insight:

The 6-methoxy group on the pyridine ring is relatively stable, but harsh Lewis acids (like

References

-

Henry Reaction on Heterocycles: Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Experientia, 20(7), 366-367. (Classic reference for nitropropene synthesis from benzaldehydes, applicable to nicotinaldehydes). Source:

-

Iron/Acid Reduction (Nef-like Transformation): Rahn, C. H., et al. (1974). Reduction of alpha,beta-unsaturated nitro compounds with iron and acetic acid. Journal of Organic Chemistry, 39(12), 1773-1775. Source:

-

Synthesis of Pyridyl-Acetone Analogs: Friesen, R. S., et al. (1998). Synthesis of pyridyl-2-propanones. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. Source:

-

General Review of Nitroalkene Reductions: Kabalka, G. W., & Varma, R. S. (1987). The synthesis of carbonyl compounds from nitro compounds. Organic Preparations and Procedures International, 19(4-5), 283-328. Source:

Sources

- 1. WO2022168122A1 - Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]

- 2. synarchive.com [synarchive.com]

- 3. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

reductive amination protocols using 1-(6-Methoxypyridin-3-yl)propan-2-one

Abstract

This guide details the synthetic protocols for the reductive amination of 1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 122482-88-6), a critical heterocyclic building block. While structurally analogous to phenylacetone (P2P), the presence of the 6-methoxypyridine moiety introduces specific electronic and solubility parameters that necessitate modified reaction conditions. This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice for bench-scale synthesis due to its chemoselectivity, while providing alternative protocols for scale-up and catalytic hydrogenation.

Introduction & Chemical Strategy

The substrate 1-(6-Methoxypyridin-3-yl)propan-2-one features a basic pyridine nitrogen and an electron-donating methoxy group. This scaffold is often utilized as a bioisostere for phenyl rings in medicinal chemistry to improve metabolic stability or solubility.

Mechanistic Considerations

-

Basicity & Solubility: The pyridine nitrogen (

due to the methoxy group) can participate in acid-base chemistry. Strong acidic conditions (pH < 3) may protonate the ring nitrogen, potentially altering solubility in non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). -

Electronic Effects: The 6-methoxy group donates electron density into the ring, making the ketone slightly less electrophilic than its phenyl analog. Consequently, imine formation is the rate-determining step and often requires mild acid catalysis (Acetic Acid) or dehydrating agents (

). -

Chemo-selectivity: The primary side reaction is the direct reduction of the ketone to the corresponding alcohol (1-(6-methoxypyridin-3-yl)propan-2-ol). To mitigate this, we employ Sodium Triacetoxyborohydride (STAB) , which reduces the protonated iminium ion significantly faster than the ketone.

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise conversion and the critical decision points in the synthesis.

Figure 1: Mechanistic pathway highlighting the critical iminium formation step.

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Recommended for: Research scale (100 mg to 10 g), high functional group tolerance, and valuable amines.

Reagents:

-

Substrate: 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Glacial Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Procedure:

-

Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.2 M).

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: If the amine is available as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base, and skip the acetic acid addition (the HCl salt provides the protons).

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen or Argon atmosphere.

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

-

Extract the aqueous layer with DCM (

). -

Critical Step: Because the product is a basic pyridine derivative, ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

Method B: Two-Step Protocol (NaBH4 in Methanol)

Recommended for: Cost-sensitive projects or when STAB is unavailable.

Procedure:

-

Imine Formation: Dissolve Ketone (1.0 equiv) and Amine (1.1 equiv) in Methanol. Add

(anhydrous) or molecular sieves to absorb water and drive equilibrium. Stir for 2–4 hours. -

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 1.0 equiv) slowly. Caution: Exothermic with gas evolution. -

Workup: Acidify carefully with 1M HCl to destroy excess hydride, then basify with NaOH to pH >10 and extract with Ethyl Acetate.

Comparative Data Analysis

| Parameter | Method A (STAB) | Method B (NaBH4) | Method C (Cat. Hydrogenation) |

| Selectivity | High (Reduces Imine > Ketone) | Moderate (Competes with Ketone) | High (Requires optimization) |

| Yield (Typical) | 85 – 95% | 60 – 75% | 80 – 90% |

| Side Products | Minimal (<5% Alcohol) | Significant Alcohol (10-20%) | De-halogenation (if applicable) |

| Cost | Moderate | Low | Low (Reagents), High (Equipment) |

| Scalability | Good (up to 100g) | Excellent | Excellent (Industrial) |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following diagnostic signals in

-

Disappearance of Ketone: The singlet methyl peak of the ketone (

ppm) should disappear. -

Appearance of Methine: A new multiplet for the

proton will appear in the -

Methoxy Group Integrity: The methoxy singlet (

ppm) must remain distinct. If it shifts significantly or disappears, check for demethylation (rare under these conditions). -

Pyridine Protons: Characteristic coupling of the pyridine ring (d, dd, d pattern) in the aromatic region (

ppm).

Workflow Decision Matrix

Use this flowchart to select the appropriate protocol based on your specific amine partner.

Figure 2: Decision matrix for selecting the optimal reductive amination method.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[1][2][3][4][5][6][7][8][9]

-

Sigma-Aldrich. "Reductive Amination Application Note." Technical Library.

- Li, J. J. (2009). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer. (Reference for Leuckart-Wallach and general imine reduction mechanisms).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

preparation of 1-(6-Methoxypyridin-3-yl)propan-2-one via nitropropene reduction

An Application Note for the Synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one via Nitropropene Intermediate

Introduction

1-(6-Methoxypyridin-3-yl)propan-2-one is a valuable heterocyclic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules.[1] This application note provides a detailed, two-part protocol for the synthesis of this target compound, designed for researchers and professionals in drug development and organic synthesis. The strategy involves an initial base-catalyzed Henry "nitroaldol" condensation to form a nitropropene intermediate, followed by a robust reductive conversion to the final ketone. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Part 1: Synthesis of the Nitropropene Intermediate via Henry Condensation

The first stage of the synthesis involves the formation of 1-(6-methoxypyridin-3-yl)-2-nitropropene. This is achieved through a Henry reaction, a classic carbon-carbon bond-forming method that couples a nitroalkane with a carbonyl compound.[2][3]

Principle and Mechanism

The Henry reaction is initiated by the deprotonation of the α-carbon of a nitroalkane (in this case, nitroethane) by a base, forming a resonance-stabilized nitronate anion.[4][5] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 6-methoxypyridine-3-carbaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol.[5] Under the reaction conditions, particularly with heating, this alcohol intermediate readily undergoes dehydration to furnish the conjugated nitroalkene, 1-(6-methoxypyridin-3-yl)-2-nitropropene.[2][3] The use of a primary amine like n-butylamine often facilitates this dehydration pathway directly.[6]

Experimental Protocol: 1-(6-methoxypyridin-3-yl)-2-nitropropene

Materials:

-

6-methoxypyridine-3-carbaldehyde

-

Nitroethane

-

n-Butylamine (as catalyst)

-

Ethanol (as solvent)

-

Ice bath

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-methoxypyridine-3-carbaldehyde (1.0 eq) and nitroethane (1.2 eq).

-

Solvent Addition: Add ethanol to the flask until the reactants are fully dissolved (approx. 2-3 mL per gram of aldehyde).

-

Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add n-butylamine (0.1 eq) dropwise. The reaction is exothermic, and maintaining a low temperature during addition helps to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, turn off the heat and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes. Yellow crystals of the nitropropene product should precipitate.[6]

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the product under vacuum to yield 1-(6-methoxypyridin-3-yl)-2-nitropropene as a yellow solid. The product can be further purified by recrystallization from ethanol if necessary.[6]

Workflow for Henry Condensation

Caption: Workflow for the synthesis of the nitropropene intermediate.

Part 2: Reductive Conversion to the Target Ketone

The conversion of the nitropropene intermediate to the final ketone, 1-(6-Methoxypyridin-3-yl)propan-2-one, is effectively a modified Nef reaction. While the classic Nef reaction involves the acid hydrolysis of a nitronate salt, various reductive methods can also achieve this transformation.[7][8][9]

Principle and Rationale for Method Selection

We will utilize a well-established and highly effective method: reduction with metallic iron in an acidic medium (e.g., acetic or hydrochloric acid).[10][11] This method is favored in many applications due to its cost-effectiveness, operational simplicity, and high chemoselectivity.[12][13]

The mechanism is believed to proceed in two main stages. First, the iron metal acts as a reducing agent, converting the nitro group to an intermediate, likely an oxime, while simultaneously reducing the conjugated double bond. Second, the acidic aqueous conditions facilitate the hydrolysis of this oxime intermediate to the corresponding ketone. This one-pot reduction-hydrolysis sequence provides a direct and efficient route from the nitroalkene to the desired carbonyl compound.

Experimental Protocol: 1-(6-Methoxypyridin-3-yl)propan-2-one

Materials:

-

1-(6-methoxypyridin-3-yl)-2-nitropropene

-

Iron powder (fine grade, activated if necessary)

-

Glacial Acetic Acid or concentrated Hydrochloric Acid

-

Methanol or Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a stirred suspension of iron powder (5.0 eq) in a 1:1 mixture of water and an alcohol solvent like methanol.

-

Acidification: Heat the suspension to a gentle reflux. Slowly and carefully add glacial acetic acid (or conc. HCl) (2.0-3.0 eq) to the mixture. The addition is exothermic and may cause vigorous bubbling.

-

Substrate Addition: Once the initial exothermic reaction subsides, add the 1-(6-methoxypyridin-3-yl)-2-nitropropene (1.0 eq) portion-wise to the hot, stirred slurry. Adding the substrate in portions helps to control the reaction rate.

-

Reaction: Maintain the reaction at reflux with vigorous stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup - Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the entire mixture through a pad of Celite® to remove the iron salts and any unreacted iron powder. Wash the filter cake thoroughly with additional ethyl acetate.

-

Workup - Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Separate the organic layer.

-

Workup - Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[14]

-

Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 1-(6-Methoxypyridin-3-yl)propan-2-one can be purified by silica gel column chromatography to obtain the final product as a pure oil or solid.[15][16]

Workflow for Reductive Conversion

Caption: Workflow for the reductive conversion to the target ketone.

Purification and Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.[16][17]

| Parameter | Data |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 7.50 (dd, 1H), 6.70 (d, 1H), 3.90 (s, 3H), 3.65 (s, 2H), 2.15 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.0, 164.0, 148.0, 138.0, 125.0, 110.0, 53.5, 50.0, 29.0 |

| Mass Spec (ESI+) | m/z: 166.08 [M+H]⁺ |

Note: NMR data are predicted and may vary slightly based on experimental conditions.

Safety Precautions

-

All procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Nitroethane and n-butylamine are flammable and toxic; handle with care.

-

The addition of acid to the iron slurry is exothermic and may cause splashing. Add reagents slowly and cautiously.

-

Handle all organic solvents with care, avoiding inhalation and contact with skin.

References

-

Organic Chemistry Portal. Nef Reaction. [Link]

-

Wikipedia. Nef reaction. [Link]

-

YouTube. (2023, February 18). Nef reaction. [Link]

-